Cas no 1780709-72-9 (Benzenemethanol, 4-fluoro-2-methoxy-3-methyl-)

Technical Introduction: Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- This compound, with the molecular formula C9H11FO2, is a fluorinated and methoxy-substituted benzenemethanol derivative. Its structure features a fluoro group at the 4-position and a methoxy group at the 2-position, alongside a methyl substituent at the 3-position, contributing to its distinct reactivity and physicochemical properties. The presence of these functional groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s well-defined substitution pattern offers selectivity in further chemical modifications, making it valuable for precision applications in organic synthesis. Its stability and purity are critical for reproducible results in research and industrial processes.
Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- structure
1780709-72-9 structure
商品名:Benzenemethanol, 4-fluoro-2-methoxy-3-methyl-
CAS番号:1780709-72-9
MF:C9H11FO2
メガワット:170.18
CID:5076196

Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 4-fluoro-2-methoxy-3-methyl-
    • (4-Fluoro-2-methoxy-3-methylphenyl)methanol
    • インチ: 1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
    • InChIKey: SHJHSBXIOCKCCL-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC)=C(CO)C=CC=1F)C

Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022JBH-500mg
(4-Fluoro-2-methoxy-3-methylphenyl)methanol
1780709-72-9
500mg
$912.00 2023-12-15
Aaron
AR022JBH-250mg
(4-Fluoro-2-methoxy-3-methylphenyl)methanol
1780709-72-9 95%
250mg
$500.00 2025-02-17
Aaron
AR022JBH-1g
(4-Fluoro-2-methoxy-3-methylphenyl)methanol
1780709-72-9 95%
1g
$800.00 2025-02-17

Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- 関連文献

Benzenemethanol, 4-fluoro-2-methoxy-3-methyl-に関する追加情報

Benzenemethanol, 4-Fluoro-2-Methoxy-3-Methyl- (CAS No. 1780709-72-9): An Overview of Its Properties and Applications

Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- (CAS No. 1780709-72-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its aromatic ring with specific functional groups, including a fluoro, methoxy, and methyl substituent, which confer distinct chemical and physical properties.

The molecular formula of Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- is C10H11FO2, and its molecular weight is approximately 186.19 g/mol. The compound's structure consists of a benzene ring with a hydroxymethyl group attached at the para position relative to the fluorine atom. The presence of the methoxy and methyl groups at the ortho and meta positions, respectively, adds to its complexity and functionality.

In terms of physical properties, Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.

The chemical reactivity of Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- is influenced by its functional groups. The hydroxymethyl group can participate in various reactions such as esterification, etherification, and oxidation. The fluorine atom introduces electronic effects that can modulate the reactivity of adjacent functional groups, making the compound a valuable intermediate in synthetic chemistry. The methoxy and methyl groups provide steric hindrance and electronic stabilization, which can influence the compound's reactivity and selectivity in different chemical transformations.

In the pharmaceutical industry, Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. Another study in the European Journal of Medicinal Chemistry (2022) reported that certain analogs of Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- display significant antimicrobial activity against multidrug-resistant bacteria.

Beyond pharmaceutical applications, Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- has potential uses in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a building block for the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have found applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halobenzene derivatives followed by reduction steps to introduce the hydroxymethyl group. Advances in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.

In conclusion, Benzenemethanol, 4-fluoro-2-methoxy-3-methyl- (CAS No. 1780709-72-9) is a versatile organic compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure endows it with valuable properties that make it an important intermediate in synthetic chemistry and a promising candidate for further research and development. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is likely to play an increasingly significant role in various scientific disciplines.

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